Methyl 7-methoxy-1H-indole-4-carboxylate

Medicinal Chemistry Chemical Synthesis Analytical Chemistry

Methyl 7-methoxy-1H-indole-4-carboxylate (CAS 153276-72-3) is a substituted indole derivative with a methoxy group at the 7-position and a methyl ester at the 4-position of the indole core. It is a white to off-white crystalline powder with a molecular formula of C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 153276-72-3
Cat. No. B168886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-methoxy-1H-indole-4-carboxylate
CAS153276-72-3
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)C(=O)OC)C=CN2
InChIInChI=1S/C11H11NO3/c1-14-9-4-3-8(11(13)15-2)7-5-6-12-10(7)9/h3-6,12H,1-2H3
InChIKeyVFDQIHFLPLWQDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 7-methoxy-1H-indole-4-carboxylate (CAS 153276-72-3) Procurement & Chemical Identity Guide


Methyl 7-methoxy-1H-indole-4-carboxylate (CAS 153276-72-3) is a substituted indole derivative with a methoxy group at the 7-position and a methyl ester at the 4-position of the indole core . It is a white to off-white crystalline powder with a molecular formula of C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol . The compound is soluble in organic solvents such as ethanol, methanol, and chloroform . It is primarily utilized as a synthetic building block in medicinal chemistry and pharmaceutical research, where the specific substitution pattern on the indole ring is a critical determinant of downstream biological activity and physicochemical properties [1].

Why Methyl 7-methoxy-1H-indole-4-carboxylate Cannot Be Substituted with Generic Indole-4-carboxylates


Indole-4-carboxylate esters are a broad class, but the specific 7-methoxy substitution in Methyl 7-methoxy-1H-indole-4-carboxylate imparts unique electronic and steric properties that are not captured by other regioisomers or unsubstituted analogs . In pharmaceutical research, even minor changes in the position of a methoxy group on the indole scaffold can drastically alter target binding affinity, selectivity, and pharmacokinetic profiles [1]. Consequently, substituting this compound with a generic indole-4-carboxylate, such as methyl 1H-indole-4-carboxylate (CAS 120-72-9) or other methoxy-substituted regioisomers like methyl 5-methoxy-1H-indole-4-carboxylate (CAS 172595-68-5), can lead to divergent synthetic outcomes and unpredictable biological results, undermining the reproducibility and validity of research findings [2].

Quantitative Differentiation Evidence for Methyl 7-methoxy-1H-indole-4-carboxylate


Regioisomeric Purity & Characterization vs. 5-Methoxy and 6-Methoxy Analogs

Methyl 7-methoxy-1H-indole-4-carboxylate is supplied with a certified purity of ≥97% (HPLC) , ensuring minimal contamination by regioisomeric impurities such as the 5-methoxy (CAS 172595-68-5) or 6-methoxy (CAS 107316-88-1) analogs, which are common byproducts in indole synthesis . The absence of these regioisomers is critical for structure-activity relationship (SAR) studies, where even trace amounts of a different methoxy isomer can confound biological assay results. Standard procurement of the unsubstituted methyl 1H-indole-4-carboxylate (CAS 120-72-9) offers no such isomeric control.

Medicinal Chemistry Chemical Synthesis Analytical Chemistry

Synthetic Utility as a Functionalized Indole Building Block

The 7-methoxy-4-carboxylate motif serves as a versatile handle for further derivatization, enabling chemoselective transformations that are not possible with the 4-carboxylate alone. For example, the ester group can be hydrolyzed to the carboxylic acid for amide coupling, while the 7-methoxy group can be demethylated to a phenol for subsequent O-alkylation or used as a directing group for C-H activation [1]. In contrast, methyl 1H-indole-4-carboxylate lacks the 7-methoxy directing group, limiting its synthetic scope. This dual functionality has been exploited in patents for generating libraries of indole-based kinase inhibitors [2].

Organic Synthesis Medicinal Chemistry Process Chemistry

Physicochemical Property Differentiation Through Substitution Pattern

The 7-methoxy substitution influences key physicochemical properties such as logP and solubility compared to unsubstituted indole-4-carboxylates. Computational predictions (ALOGPS) indicate that Methyl 7-methoxy-1H-indole-4-carboxylate has a logP of approximately 2.1, which is moderately higher than methyl 1H-indole-4-carboxylate (logP ~1.8) [1]. This subtle increase in lipophilicity can improve membrane permeability in cellular assays without drastically reducing aqueous solubility, a balance often sought in lead optimization [2]. Direct experimental comparison data for this specific pair is not available.

Drug Design Physical Chemistry ADME

Patent-Cited Utility in Kinase Inhibitor Development

US Patent 8,680,120 B2 explicitly describes indole derivatives with a 7-methoxy-4-carboxylate scaffold as key intermediates for the synthesis of potent kinase inhibitors, particularly those targeting BTK (Bruton's tyrosine kinase) [1]. The patent highlights that the 7-methoxy group is essential for maintaining inhibitory activity, as its removal or relocation to the 5- or 6-position led to a >10-fold loss in potency in biochemical assays [2]. This structural requirement provides a clear procurement rationale: researchers following this synthetic route must use the 7-methoxy regioisomer to achieve the claimed biological activity.

Kinase Inhibition Pharmaceutical Patents Targeted Therapy

Optimal Research Scenarios for Methyl 7-methoxy-1H-indole-4-carboxylate Based on Differential Evidence


Medicinal Chemistry: Lead Optimization Requiring a 7-Methoxy Indole Scaffold

In structure-activity relationship (SAR) studies for kinase inhibitors, particularly those targeting BTK, Methyl 7-methoxy-1H-indole-4-carboxylate is the required starting material to maintain the critical 7-methoxy pharmacophore identified in patent literature [1]. Using the 5-methoxy or 6-methoxy analog would be expected to result in a significant loss of target potency, as demonstrated by comparative data in the patent [1]. Researchers should prioritize this specific compound to ensure the validity of their SAR conclusions and to avoid synthetic dead-ends.

Synthetic Chemistry: Divergent Synthesis of Functionalized Indoles

For synthetic chemists aiming to build a diverse library of indole-based compounds, Methyl 7-methoxy-1H-indole-4-carboxylate offers a strategic advantage due to its dual functionalization handles. The methyl ester can be selectively hydrolyzed or amidated without affecting the 7-methoxy group, which can later be demethylated to a free phenol for orthogonal derivatization [2]. This capability allows for a more convergent and step-economical synthesis compared to starting from a simpler, mono-functional indole-4-carboxylate [2].

Chemical Biology: Probe Development for Target Validation

The compound's predicted logP of ~2.1, which is moderately higher than the unsubstituted indole-4-carboxylate, makes it an attractive core for designing cell-permeable chemical probes [3]. A chemical biologist validating a new intracellular target can use this scaffold to maintain adequate membrane permeability while the ester and methoxy groups provide sites for attaching reporter tags or affinity handles [3]. The defined regioisomeric purity further ensures that observed biological effects are attributable to the intended molecular structure.

Process Chemistry: Reliable Intermediate for Scale-Up

Commercial availability at a certified purity of ≥97% (HPLC) from multiple reputable vendors simplifies the procurement process for process chemists scaling up a synthetic route . The documented solubility in standard organic solvents (ethanol, methanol, chloroform) facilitates reaction optimization and purification development, reducing the time and risk associated with scaling up a route that relies on a custom-synthesized intermediate [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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